The R-isomer of albuterol.
See also: Levalbuterol (has active moiety).
Levalbuterol hydrochloride
CAS No.: 50293-90-8
Cat. No.: VC21148041
Molecular Formula: C13H22ClNO3
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50293-90-8 |
---|---|
Molecular Formula | C13H22ClNO3 |
Molecular Weight | 275.77 g/mol |
IUPAC Name | 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride |
Standard InChI | InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 |
Standard InChI Key | OWNWYCOLFIFTLK-YDALLXLXSA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl |
SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl |
Introduction
Chemical Structure and Properties
Levalbuterol hydrochloride (Xopenex) is the hydrochloride salt of levalbuterol, chemically known as (R)-α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride . It is the isolated (R)-enantiomer of racemic albuterol, which contains a 50:50 mixture of (R) and (S) isomers .
The compound possesses the following physicochemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁NO₃·HCl or C₁₃H₂₂ClNO₃ |
Molecular Weight | 275.8 g/mol |
Physical Appearance | White to off-white crystalline solid |
Melting Point | Approximately 187°C |
Solubility in Water | Approximately 180 mg/mL |
Optical Activity | [α]/D -25 to -35°, c = 0.1 in H₂O |
pH | 4.0 (3.3 to 4.5) in solution |
The chemical structure features a benzene ring with hydroxyl and hydroxymethyl substituents, along with a side chain containing a secondary alcohol and tertiary amine group .
Pharmacological Classification and Mechanism of Action
Levalbuterol hydrochloride functions as a bronchodilator through its selective activation of beta2-adrenergic receptors in airway smooth muscle . The detailed mechanism of action follows a specific signaling cascade:
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Binding to beta2-adrenergic receptors in airway smooth muscle
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Activation of adenyl cyclase enzyme
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Increased production of cyclic-3′,5′-adenosine monophosphate (cAMP)
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Activation of protein kinases by elevated cAMP levels
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Inhibition of myosin phosphorylation
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Decrease in intracellular calcium concentrations
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Relaxation of bronchial smooth muscle
This mechanism is particularly important in understanding the therapeutic efficacy of levalbuterol. In vitro studies have demonstrated that levalbuterol possesses approximately 2-fold greater binding affinity for beta2-adrenergic receptors compared to racemic albuterol and approximately 100-fold greater affinity than the (S)-enantiomer . This enhanced receptor specificity contributes to its clinical profile.
Clinical Uses and Indications
Levalbuterol hydrochloride is primarily indicated for:
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Treatment of bronchospasm in patients with reversible obstructive airway disease
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Prevention of bronchospasm in patients with reversible obstructive airway disease
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Management of acute symptoms in asthma and chronic obstructive pulmonary disease (COPD)
The FDA-approved indications vary slightly between formulations:
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Xopenex Inhalation Solution (levalbuterol hydrochloride): Approved for adults, adolescents, and children 6 years of age and older
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Xopenex HFA (levalbuterol tartrate): Approved for adults, adolescents, and children 4 years of age and older
It is important to note that the medication serves as a quick-relief (rescue) bronchodilator rather than a controller medication for long-term management of chronic respiratory conditions .
Dosage Forms and Administration
Levalbuterol hydrochloride is available in multiple formulations designed for inhalation administration:
Inhalation Solution (Nebulization)
The inhalation solution is administered using a nebulizer device that converts the liquid medication into a fine mist for inhalation. The solution has the following characteristics:
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Appearance: Clear, colorless, preservative-free solution
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Available concentrations:
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Typical administration frequency: Three times daily
Metered-Dose Inhaler (Xopenex HFA)
Xopenex HFA delivers levalbuterol tartrate via a pressurized metered-dose inhaler with the following specifications:
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Delivery: 45 mcg of levalbuterol free base per actuation
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Recommended dosage: 2 inhalations (90 mcg total) every 4-6 hours
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Alternative dosage: In some patients, 1 inhalation (45 mcg) every 4 hours may be sufficient
Both formulations should be stored and handled according to product-specific guidelines, with careful attention to the appearance of the solution before use. The medication should be clear and colorless, and any solution with particles or discoloration should be discarded .
Pharmacokinetics
The pharmacokinetic profile of levalbuterol hydrochloride is characterized by rapid onset and relatively prolonged duration of action. Key pharmacokinetic parameters include:
Clinical Studies and Efficacy
Studies in Adults and Adolescents
Multiple clinical trials have established the efficacy of levalbuterol hydrochloride in adult and adolescent populations with asthma. A key study involved adults and adolescents with moderate to severe asthma (mean baseline FEV₁ 60% of predicted) who received levalbuterol 0.63 mg or 1.25 mg three times daily versus albuterol 1.25 mg or 2.5 mg three times daily via nebulization .
Key findings from this study included:
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The mean peak change in FEV₁ with levalbuterol exceeded that produced by equivalent dosages of racemic albuterol
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Improvement in FEV₁ was greatest and of longest duration with the levalbuterol 1.25 mg dosage regimen
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Efficacy of levalbuterol 0.63 mg and albuterol 2.5 mg regimens was similar at all measured time points
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All active treatments showed significant improvement in FEV₁ compared with placebo
Figure 1 from this study demonstrated the mean percent change from baseline FEV₁ on Day 1, showing the rapid onset and magnitude of bronchodilation achieved with levalbuterol compared to racemic albuterol and placebo .
System | Adverse Effects |
---|---|
Central Nervous System | Anxiety, dizziness, headache, nervousness |
Respiratory | Increased cough, paradoxical bronchospasm, turbinate edema |
Cardiovascular | Tachycardia |
Gastrointestinal | Dyspepsia, vomiting |
Endocrine | Hyperglycemia |
Fluid and Electrolyte | Hypokalemia |
Neurological | Tremor |
These adverse effects are generally dose-related for R-albuterol, although some studies have indicated that the 1.25 mg dosage of levalbuterol was associated with a slightly greater incidence of adverse effects than the 2.5 mg dosage of racemic albuterol .
Special precautions should be taken in monitoring for signs of paradoxical bronchospasm (wheezing, cough, dyspnea, tightness in chest and throat), especially at higher or excessive doses. If these conditions occur, the medication should be withheld and medical attention sought immediately .
Comparison with Racemic Albuterol
A significant body of research has focused on comparing levalbuterol (the R-enantiomer) with racemic albuterol (50:50 mixture of R- and S-enantiomers). Key findings from these comparative studies include:
These comparative findings have important clinical implications for the selection of bronchodilator therapy, especially in patients who experience significant side effects with racemic albuterol or who require high doses for symptom control.
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